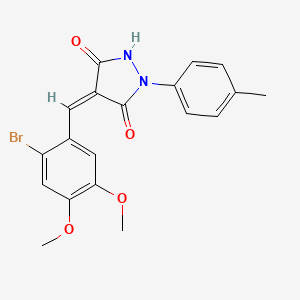
4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is not fully understood. However, it is believed to exert its biological activity by interacting with specific molecular targets in cells, leading to changes in cellular processes that result in its observed effects.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits significant biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungal and bacterial pathogens, and exhibit antioxidant activity. Furthermore, it has been shown to have a low toxicity profile, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione in lab experiments is its high purity and stability, which makes it easy to handle and store. Additionally, it exhibits a wide range of biological activities, making it a versatile compound for various applications. However, one of the limitations of using this compound is its relatively high cost, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the research and development of 4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione. Firstly, further studies are needed to elucidate the mechanism of action of the compound. Secondly, it is important to investigate the compound's potential applications in other fields, such as material science and environmental science. Finally, efforts should be made to develop more cost-effective synthesis methods for the compound, which will enable its widespread use in research.
Conclusion:
In conclusion, 4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is a promising compound that has attracted significant attention in scientific research due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields. With continued research, this compound has the potential to make significant contributions to various scientific fields.
Métodos De Síntesis
The synthesis of 4-(2-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione involves the reaction of 4-methylbenzaldehyde and 2-bromo-4,5-dimethoxybenzaldehyde with pyrazolidine-3,5-dione in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation reaction, followed by cyclization to form the final product.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, the compound has been investigated for its anticancer, antifungal, and antimicrobial properties. In organic synthesis, it has been used as a building block for the synthesis of other compounds. In material science, it has been studied for its potential applications in the development of organic electronic devices.
Propiedades
IUPAC Name |
(4Z)-4-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c1-11-4-6-13(7-5-11)22-19(24)14(18(23)21-22)8-12-9-16(25-2)17(26-3)10-15(12)20/h4-10H,1-3H3,(H,21,23)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQHDIOGOXFTEM-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3Br)OC)OC)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3Br)OC)OC)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

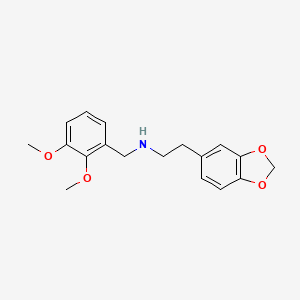
![8-[4-(3-methoxyphenoxy)butoxy]quinoline](/img/structure/B5148790.png)
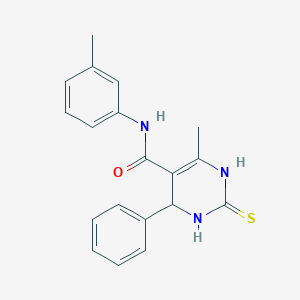
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B5148805.png)
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5148811.png)
![N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B5148818.png)
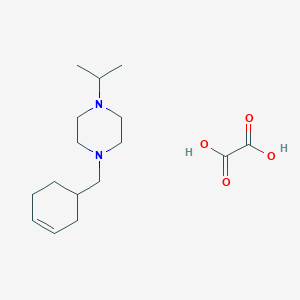
![N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B5148831.png)
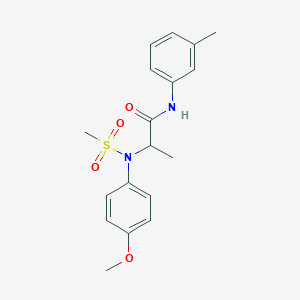
![ethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5148860.png)
![propyl 2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5148877.png)
![3-{[(4-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B5148878.png)
![4-[4-(2,5-dimethylphenoxy)butyl]morpholine oxalate](/img/structure/B5148879.png)
![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5148892.png)